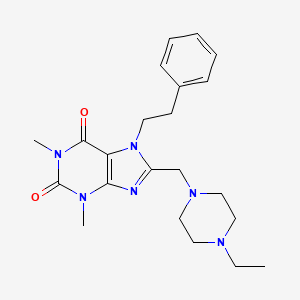

![molecular formula C16H15N3O2 B3017468 3-(4-甲氧基苯基)-3-甲基-2,3-二氢苯并[4,5]恶唑并[2,3-c][1,2,4]三唑 CAS No. 540760-38-1](/img/structure/B3017468.png)

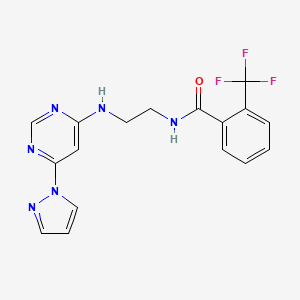

3-(4-甲氧基苯基)-3-甲基-2,3-二氢苯并[4,5]恶唑并[2,3-c][1,2,4]三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(4-Methoxyphenyl)-3-methyl-2,3-dihydrobenzo[4,5]oxazolo[2,3-c][1,2,4]triazole" is a heterocyclic compound that is not directly mentioned in the provided papers. However, the papers do discuss various 1,2,4-triazole derivatives and their synthesis, which are structurally related to the compound . These derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with primary amines . Another method includes the microwave-assisted synthesis of triazolo[3,4-b][1,3,4]thiadiazoles using acidic alumina as a catalyst . Additionally, the synthesis of some novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide has been reported, showcasing the versatility of 1,2,4-triazole as a core structure for further chemical modifications .

Molecular Structure Analysis

The molecular structures of the synthesized 1,2,4-triazole derivatives are typically confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR . X-ray diffraction and quantum-chemical calculations are also employed to determine the structure of related compounds, such as 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid .

Chemical Reactions Analysis

1,2,4-Triazole derivatives undergo various chemical reactions, including cyclization, alkylation, and condensation, to yield a wide range of heterocyclic compounds with potential biological activities . For instance, the cyclization of amino-mercapto-triazole derivatives with triazole acid in phosphorus oxychloride leads to the formation of triazolo[3,4-b]-1,3,4-thiadiazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are characterized using spectroscopic techniques and elemental analysis . Theoretical studies, such as density functional theory (DFT), are also conducted to predict and understand the electronic, nonlinear optical (NLO), and thermodynamic properties of these compounds . Additionally, the biological potential of these compounds is often assessed through various biological assays, including antimicrobial, antioxidant, and enzyme inhibition studies .

科学研究应用

抗菌活性

与“3-(4-甲氧基苯基)-3-甲基-2,3-二氢苯并[4,5]恶唑并[2,3-c][1,2,4]三唑”相关的化合物已被合成并评估其抗菌性能。例如,新型双[1,2,4]三唑并[3,4-b][1,3,4]恶二唑对革兰氏阳性菌和革兰氏阴性菌均显示出有效的抑制活性,与标准药物链霉素相当 (Reddy 等,2013)。这突出了这些化合物在开发新型抗菌剂中的潜力。

抗癌活性

“3-(4-甲氧基苯基)-3-甲基-2,3-二氢苯并[4,5]恶唑并[2,3-c][1,2,4]三唑”衍生物的抗癌活性一直是研究的一个重要领域。合成了新的 2-芳基-4-(4-甲氧基亚苄基)-5-恶唑酮支架,并对几种人类癌细胞系表现出有希望的活性 (应用化学中的生物界面研究,2020)。这些发现表明这些化合物可以作为开发新型抗癌疗法的先导。

胆碱酯酶抑制剂

一些衍生物已被研究其胆碱酯酶抑制潜力,对乙酰胆碱酯酶 (AChE) 和丁酰胆碱酯酶 (BChE) 酶表现出优异的活性。这表明它们在治疗与胆碱酯酶功能障碍相关的疾病(例如阿尔茨海默病)中具有潜力 (巴基斯坦药学杂志,2018)。

血管紧张素 II 拮抗作用

探索“3-(4-甲氧基苯基)-3-甲基-2,3-二氢苯并[4,5]恶唑并[2,3-c][1,2,4]三唑”衍生物作为血管紧张素 II (AII) 拮抗剂,产生了在体外和体内均具有有效活性的化合物,可能对治疗高血压和相关心血管疾病有用 (药物化学杂志,1993)。

作用机制

Target of Action

Triazole compounds, which this compound is a part of, are known to bind with a variety of enzymes and receptors in the biological system . This broad range of interactions allows them to exhibit versatile biological activities.

Mode of Action

Triazole compounds are known for their ability to bind in the biological system with various enzymes and receptors . This interaction can lead to a variety of changes depending on the specific target and the nature of the binding.

Biochemical Pathways

Triazole compounds are known to influence a variety of biological pathways due to their broad range of interactions with enzymes and receptors .

Pharmacokinetics

The pharmacokinetic properties of triazole compounds can vary widely depending on their specific chemical structure .

Result of Action

Triazole compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and antiviral potential .

Action Environment

The synthesis of triazole compounds can be influenced by various factors, including the use of green chemistry conditions involving ultrasound chemistry and mechanochemistry .

安全和危害

未来方向

The future scope of triazoles across scientific disciplines is ever-widening . There is a continuous effort to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Furthermore, the synthesis of high-performing, insensitive energetic materials in an environmentally friendly manner is possible .

属性

IUPAC Name |

1-(4-methoxyphenyl)-1-methyl-2H-[1,2,4]triazolo[3,4-b][1,3]benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-16(11-7-9-12(20-2)10-8-11)18-17-15-19(16)13-5-3-4-6-14(13)21-15/h3-10,18H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKHXMSRHQOACBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(NN=C2N1C3=CC=CC=C3O2)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

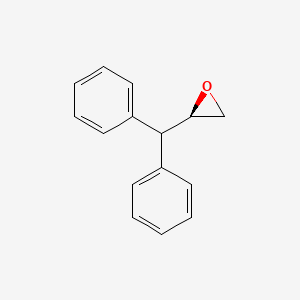

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one](/img/structure/B3017386.png)

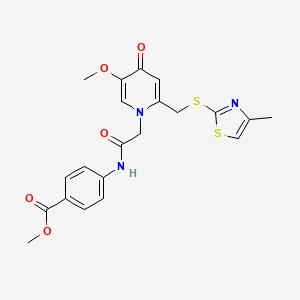

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide](/img/structure/B3017392.png)

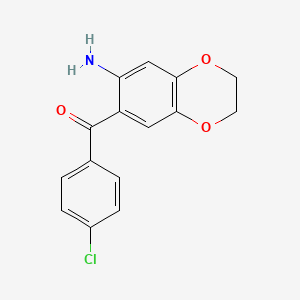

![5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3017394.png)

![5-Methyl-4-phenyl-2-[1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]-1H-imidazole](/img/structure/B3017397.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3017398.png)

![N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3017400.png)

![5-[[(6-Fluoropyridine-2-carbonyl)amino]methyl]-N-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3017401.png)